molecular formula C15H13N3OS2 B2853162 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210023-85-0

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2853162
CAS No.: 1210023-85-0
M. Wt: 315.41
InChI Key: PMNCWLIMGZXUGD-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound featuring a thiophene ring, a cyclopropyl group, and a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Thiophene Functionalization: The thiophene ring is usually synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Coupling Reactions: The thiophene and cyclopropyl intermediates are coupled using a suitable linker, often through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

    Benzo[c][1,2,5]thiadiazole Introduction: The benzo[c][1,2,5]thiadiazole moiety is introduced via a condensation reaction with appropriate precursors.

    Final Coupling and Amide Formation: The final step involves coupling the benzo[c][1,2,5]thiadiazole with the cyclopropyl-thiophene intermediate and forming the carboxamide group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: To enhance efficiency and yield.

    Automated Reaction Monitoring: For precise control over reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LAH), palladium on carbon (Pd/C) with hydrogen.

    Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the development of organic semiconductors, OLEDs, and other electronic materials.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity.

    Materials Science: It may act as an electron donor or acceptor in electronic devices, facilitating charge transfer.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide.

    Benzo[c][1,2,5]thiadiazole Derivatives: Compounds like benzo[c][1,2,5]thiadiazole-5-carboxylic acid.

Uniqueness

    Structural Complexity: The combination of a cyclopropyl group with a thiophene and benzo[c][1,2,5]thiadiazole moiety is unique, providing distinct chemical and physical properties.

This detailed overview provides a comprehensive understanding of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(10-3-4-11-12(8-10)18-21-17-11)16-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNCWLIMGZXUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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